molecular formula C7H7ClN4O B8644307 3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine

3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B8644307
M. Wt: 198.61 g/mol
InChI Key: QRGFGUKSXFUPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H7ClN4O/c1-2-13-6-4-3-5-9-10-7(8)12(5)11-6/h3-4H,2H2,1H3

InChI Key

QRGFGUKSXFUPHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=NN=C2Cl)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-chloro-6-ethoxy[1,2,4]triazolo[4,3-b]pyridazine was prepared according to the method described in Example 16b, but using 1 g of commercial 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine, 1.71 g of a solution at 21% of sodium ethoxide in ethanol and 30 cm3 of dioxane, after reaction at reflux for 5.5 h. 874 mg of 3-chloro-6-ethoxy[1,2,4]triazolo[4,3-b]pyridazine are thus obtained in the form of a whitish powder, the characteristics are as follows:
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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